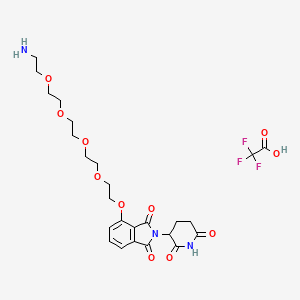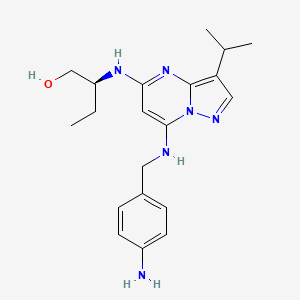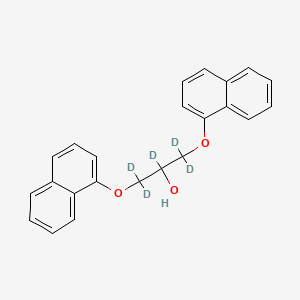
Thalidomide-O-PEG4-amine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG4-amine (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-O-PEG4-amine (TFA) is synthesized by incorporating a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The synthesis involves reacting Thalidomide with PEG4-amine under specific conditions to form the conjugate . Common reagents used in this synthesis include NHS ester groups or carboxylic acids in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG4-amine (TFA) are not detailed, the synthesis generally follows standard protocols for producing PROTAC linkers. This involves large-scale reactions under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with NHS ester groups or carboxylic acids.
Conjugation Reactions: It forms conjugates with other molecules, particularly in the context of PROTAC technology.
Common Reagents and Conditions
Common reagents used in reactions involving Thalidomide-O-PEG4-amine (TFA) include EDC and HATU, which facilitate the formation of amide bonds . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed
The primary product formed from reactions involving Thalidomide-O-PEG4-amine (TFA) is the conjugate itself, which is used in PROTAC technology to target and degrade specific proteins .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG4-amine (TFA) has several scientific research applications:
Wirkmechanismus
Thalidomide-O-PEG4-amine (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets include transcription factors such as IKZF1 and IKZF3, which are recognized and degraded in the presence of Thalidomide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Thalidomide-O-PEG4-amine (TFA) is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and a PEG linker, which enhances its ability to selectively degrade target proteins in PROTAC technology . This specificity and efficiency make it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C25H32F3N3O11 |
|---|---|
Molekulargewicht |
607.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O9.C2HF3O2/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;3-2(4,5)1(6)7/h1-3,17H,4-15,24H2,(H,25,27,28);(H,6,7) |
InChI-Schlüssel |
AYNIQSSQYHUXHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)





![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
